hiCE-Inhibitor-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

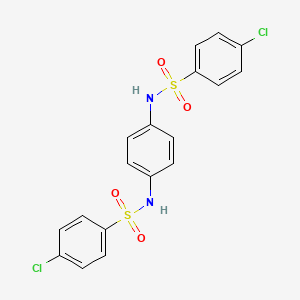

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H14Cl2N2O4S2 and its molecular weight is 457.34. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Anwendung: hiCE-Inhibitor-1 wurde als HIF-1α-Inhibitor entwickelt. Durch die Blockierung der HIF-1α-Aktivität kann er die hypoxiebedingten Signalwege modulieren und potenziell Krankheiten wie Krebs, Diabetes und ischämische Erkrankungen beeinflussen .

Hemmung des Hypoxie-induzierbaren Faktors 1α (HIF-1α)

Systemischer Lupus erythematodes (SLE)

Wirkmechanismus

Target of Action

The primary target of hiCE inhibitor-1, also known as 4-chloro-N-[4-(4-chlorobenzenesulfonamido)phenyl]benzene-1-sulfonamide, is the human intestinal carboxyl esterase (hiCE) . hiCE is a drug target for ameliorating irinotecan-induced diarrhea . By reducing irinotecan-induced diarrhea, hiCE inhibitors can improve the anti-cancer efficacy of irinotecan .

Mode of Action

hiCE inhibitor-1 is a selective inhibitor of hiCE . It binds to hiCE, inhibiting its activity and thereby reducing the conversion of irinotecan into its active metabolite . This results in a decrease in irinotecan-induced diarrhea, improving the anti-cancer efficacy of irinotecan .

Biochemical Pathways

The inhibition of hiCE affects the metabolism of irinotecan, a pro-drug used in cancer treatment . Normally, hiCE metabolizes irinotecan into its active form, which can cause diarrhea . By inhibiting hiCE, the conversion of irinotecan is reduced, leading to a decrease in diarrhea and an increase in the anti-cancer efficacy of irinotecan .

Pharmacokinetics

It is known that the compound is a selective inhibitor of hice with a ki value of 533 nM , indicating a strong binding affinity

Result of Action

The primary result of hiCE inhibitor-1’s action is a reduction in irinotecan-induced diarrhea . This improves the tolerability and potentially the efficacy of irinotecan as a cancer treatment . The molecular and cellular effects of hiCE inhibitor-1’s action are likely related to its inhibition of hiCE and the subsequent effects on irinotecan metabolism .

Action Environment

The action of hiCE inhibitor-1 is likely influenced by various environmental factors. For example, the presence of irinotecan, the substrate for hiCE, would be necessary for the inhibitor’s effects to be observed Additionally, factors that affect the expression or activity of hiCE could potentially influence the efficacy and stability of hiCE inhibitor-1

Biologische Aktivität

4-Chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide, commonly referred to as compound 1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula of compound 1 is C18H14Cl2N2O4S2. It features a complex structure characterized by two sulfonamide groups and multiple aromatic rings, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 426.34 g/mol |

| IUPAC Name | 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide |

| CAS Number | 988563 |

Mechanisms of Biological Activity

The biological activity of compound 1 can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that sulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines. Compound 1 has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various disease models.

Antibacterial Activity

A study evaluated the antibacterial efficacy of compound 1 against several bacterial strains. Results indicated that the compound displayed significant inhibitory action against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

In vitro assays demonstrated that compound 1 effectively reduced the viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism involved the activation of caspase pathways leading to apoptosis. Notably, a concentration-dependent response was observed, with IC50 values indicating potent cytotoxicity at low micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HT-29 | 6.8 |

Anti-inflammatory Studies

In a murine model of inflammation, administration of compound 1 resulted in a marked reduction in edema and inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Eigenschaften

IUPAC Name |

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-12,21-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKZGFRFXGBGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.